molecular formula C14H20N2O2S B14631983 Butyl 4-[(dimethylcarbamothioyl)amino]benzoate CAS No. 54767-08-7

Butyl 4-[(dimethylcarbamothioyl)amino]benzoate

Cat. No.: B14631983
CAS No.: 54767-08-7
M. Wt: 280.39 g/mol
InChI Key: ICDQFBJLEVUAON-UHFFFAOYSA-N
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Description

Butyl 4-[(dimethylcarbamothioyl)amino]benzoate, also known as butamben, is a local anesthetic primarily used for topical anesthesia. It is an ester of 4-aminobenzoic acid and butanol. Due to its low water solubility, it is suitable for surface anesthesia of mucous membranes other than the eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[(dimethylcarbamothioyl)amino]benzoate involves the esterification of 4-nitrobenzoic acid with 1-butanol to form butyl 4-nitrobenzoate. This intermediate is then subjected to Bechamp reduction to yield butamben. Alternatively, 4-aminobenzoic acid can be directly esterified with butanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize reaction conditions and yield. The process involves careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(dimethylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Hydrolysis: 4-aminobenzoic acid and butanol.

    Reduction: Corresponding amines.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Butyl 4-[(dimethylcarbamothioyl)amino]benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: Another ester of 4-aminobenzoic acid, used as a local anesthetic.

    Ethyl 4-aminobenzoate: Similar structure but with an ethyl group instead of butyl, also used as a local anesthetic.

    Methyl 4-aminobenzoate: Similar structure with a methyl group, used in topical anesthetics.

Uniqueness

Butyl 4-[(dimethylcarbamothioyl)amino]benzoate is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic domains, making it suitable for topical applications. Its low water solubility ensures prolonged action at the site of application, making it effective for surface anesthesia .

Properties

CAS No.

54767-08-7

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

butyl 4-(dimethylcarbamothioylamino)benzoate

InChI

InChI=1S/C14H20N2O2S/c1-4-5-10-18-13(17)11-6-8-12(9-7-11)15-14(19)16(2)3/h6-9H,4-5,10H2,1-3H3,(H,15,19)

InChI Key

ICDQFBJLEVUAON-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)N(C)C

Origin of Product

United States

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